4-(1-Methylcyclohexyl)phenol
Overview
Description
4-(1-Methylcyclohexyl)phenol is an organic compound with the molecular formula C13H18O It consists of a phenol group substituted with a 1-methylcyclohexyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(1-Methylcyclohexyl)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable aryl halide with a nucleophile. For instance, 4-chloro-1-methylbenzene can react with a hydroxide ion to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts and specific reaction conditions to optimize yield and purity. Detailed industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 4-(1-Methylcyclohexyl)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones.
Electrophilic Aromatic Substitution: The hydroxyl group in phenols is strongly activating, making the aromatic ring highly reactive towards electrophilic substitution reactions such as halogenation, nitration, and sulfonation.
Reduction: Phenols can be reduced to hydroquinones using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Sodium dichromate, potassium nitrosodisulfonate (Fremy’s salt).
Electrophilic Substitution: Halogens, nitrating agents, sulfonating agents.
Reduction: Sodium borohydride, stannous chloride.
Major Products:
Oxidation: Quinones.
Electrophilic Substitution: Halogenated, nitrated, or sulfonated phenols.
Reduction: Hydroquinones.
Scientific Research Applications
4-(1-Methylcyclohexyl)phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, although specific medical applications are still under research.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1-Methylcyclohexyl)phenol involves its interaction with molecular targets through its phenolic hydroxyl group. This group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact molecular pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Phenol: The parent compound with a hydroxyl group attached to a benzene ring.
4-Methylphenol (p-Cresol): A phenol derivative with a methyl group at the para position.
4-(2-Methylcyclohexyl)phenol: A similar compound with a different cyclohexyl substitution pattern.
Uniqueness: 4-(1-Methylcyclohexyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
4-(1-methylcyclohexyl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-13(9-3-2-4-10-13)11-5-7-12(14)8-6-11/h5-8,14H,2-4,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQFNJRFWDXINJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)C2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80515006 | |
Record name | 4-(1-Methylcyclohexyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80515006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14962-20-0 | |
Record name | 4-(1-Methylcyclohexyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80515006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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